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Introduction
EB-42486, also identified as XL01126, is a potent and selective PROTAC (Proteolysis

Targeting Chimera) designed to induce the degradation of Leucine-Rich Repeat Kinase 2

(LRRK2).[1][2][3] LRRK2 is a key target in the study of Parkinson's disease and other

neurodegenerative disorders. As a bifunctional molecule, EB-42486 recruits the von Hippel-

Lindau (VHL) E3 ubiquitin ligase to LRRK2, leading to its ubiquitination and subsequent

degradation by the proteasome.[1][2][4] These application notes provide detailed protocols for

the in vivo administration of EB-42486 in animal models, primarily focusing on mice, to facilitate

preclinical research and development.

Data Presentation
In Vivo Pharmacokinetic Parameters of EB-42486
(XL01126) in Mice
The following table summarizes the key pharmacokinetic parameters of EB-42486 following a

single dose administration in male C57BL/6 mice.[1][5]
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Administration
Route

Dose (mg/kg)
Oral Bioavailability
(F%)

Key Findings

Intravenous (IV) 5 N/A
Demonstrates

systemic exposure.

Intraperitoneal (IP) 30 N/A
Rapid absorption

observed.

Oral Gavage (PO) 30 15

Orally bioavailable

and demonstrates

rapid absorption.[1][2]

[3][6]

Note: High plasma concentrations were maintained above the in vitro DC50 values for an

extended period across all administration routes. The compound has been shown to penetrate

the blood-brain barrier.[1][5]

In Vitro Degradation Profile of EB-42486 (XL01126)
Cell Line

LRRK2
Genotype

DC50 (4h) Dmax (4h)
Degradation
Half-life (T1/2)

Mouse

Embryonic

Fibroblasts

(MEFs)

Wild-Type (WT) 32 nM 82% 1.2 h

Mouse

Embryonic

Fibroblasts

(MEFs)

G2019S Mutant 14 nM 90% 0.6 h

Human

Peripheral Blood

Mononuclear

Cells (PBMCs)

N/A
72 nM (4h), 17

nM (24h)
>50% at 300nM 2.4 h (at 300nM)
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Formulation of EB-42486 for In Vivo Administration
Note: The specific vehicle used for in vivo administration of EB-42486 is not explicitly detailed

in the available literature. A common vehicle for similar hydrophobic small molecules is a

formulation containing DMSO and polyethylene glycol (PEG), diluted with saline or water. The

following is a general protocol; researchers should perform their own solubility and stability

tests.

Materials:

EB-42486 (XL01126) powder

Dimethyl sulfoxide (DMSO), sterile, injectable grade

Polyethylene glycol 400 (PEG400), sterile, injectable grade

Sterile saline (0.9% NaCl) or sterile water for injection

Procedure:

Stock Solution Preparation:

Dissolve EB-42486 powder in 100% DMSO to create a high-concentration stock solution

(e.g., 50 mg/mL). Gentle warming and vortexing may be required to fully dissolve the

compound.

Dosing Solution Preparation (Example for a 30 mg/kg dose at 10 mL/kg volume):

For a 20g mouse, the required dose is 0.6 mg.

Prepare a fresh dosing solution on the day of administration.

A common vehicle formulation is 10% DMSO, 40% PEG400, and 50% sterile saline.

To prepare 1 mL of this vehicle, mix 100 µL of DMSO, 400 µL of PEG400, and 500 µL of

sterile saline.
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From the 50 mg/mL stock solution, take 12 µL (containing 0.6 mg of EB-42486) and add it

to 988 µL of the vehicle to achieve a final concentration of 0.6 mg/mL.

Vortex the solution thoroughly to ensure homogeneity.

Animal Model Administration Protocols
Animal Model: Male C57BL/6 mice are a suitable model for initial pharmacokinetic and

pharmacodynamic studies.[1][5] All procedures should be conducted in accordance with

institutional animal care and use committee (IACUC) guidelines.

1. Oral Gavage (PO) Administration

Dose: 30 mg/kg[1][5]

Volume: 5-10 mL/kg

Procedure:

Accurately weigh the animal to determine the correct dosing volume.

Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate

the passage of the gavage needle.

Insert the gavage needle into the esophagus and gently deliver the dosing solution into the

stomach.

Monitor the animal for any signs of distress after administration.

2. Intraperitoneal (IP) Administration

Dose: 30 mg/kg[1][5]

Volume: 5-10 mL/kg

Procedure:
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Weigh the animal to calculate the required injection volume.

Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge).

Restrain the mouse and position it to expose the abdomen.

Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to

avoid puncturing internal organs.

Aspirate to ensure the needle is not in a blood vessel or the bladder before injecting the

solution.

Administer the dose and withdraw the needle.

Observe the animal for any adverse reactions.

3. Intravenous (IV) Administration

Dose: 5 mg/kg[1][5]

Volume: 2-5 mL/kg

Procedure:

Weigh the mouse for accurate volume calculation.

Use a sterile syringe with a small gauge needle (e.g., 27-30 gauge).

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

Place the mouse in a restraining device.

Insert the needle into one of the lateral tail veins and slowly inject the dosing solution.

Apply gentle pressure to the injection site after withdrawing the needle to prevent

bleeding.

Monitor the animal for any immediate adverse effects.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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